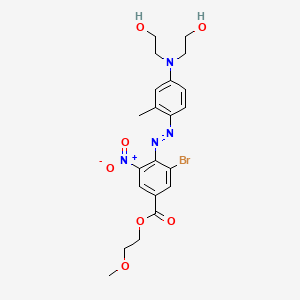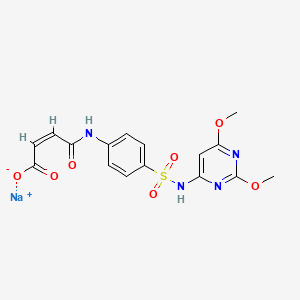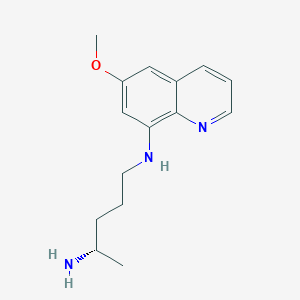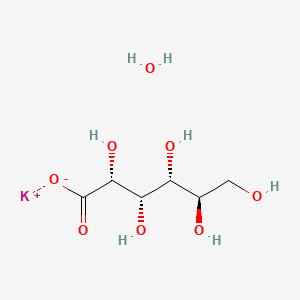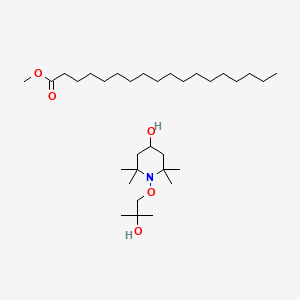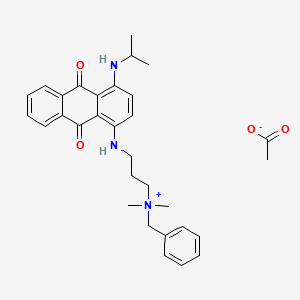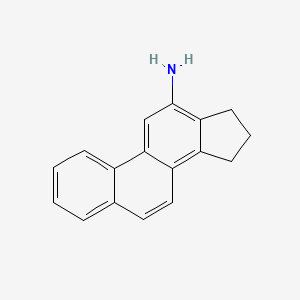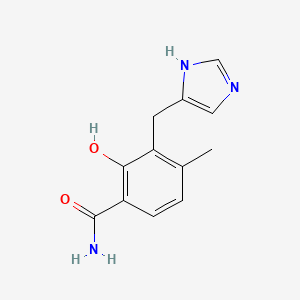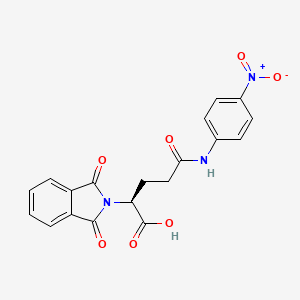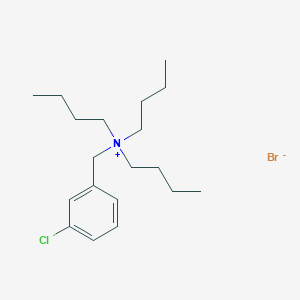
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide can be synthesized through the alkylation of tributylamine with 3-chlorobenzyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield N,N,N-Tributyl-3-chlorobenzenemethanol.
科学的研究の応用
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals, including surfactants and polymers.
作用機序
The mechanism of action of N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant. This complex can then migrate across the phase boundary, allowing the reaction to proceed more efficiently. The molecular targets and pathways involved include the interaction with the reactant molecules and the stabilization of transition states.
類似化合物との比較
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Benzyltributylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and solubility properties. This makes it particularly effective in certain phase transfer catalysis applications where other quaternary ammonium compounds may not perform as well.
特性
CAS番号 |
21830-31-9 |
|---|---|
分子式 |
C19H33BrClN |
分子量 |
390.8 g/mol |
IUPAC名 |
tributyl-[(3-chlorophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C19H33ClN.BrH/c1-4-7-13-21(14-8-5-2,15-9-6-3)17-18-11-10-12-19(20)16-18;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WPKLNDMXPBWRHQ-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


